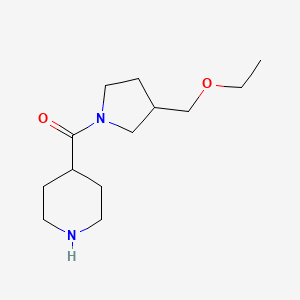

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-11-5-8-15(9-11)13(16)12-3-6-14-7-4-12/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABWACFACIHNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. Additionally, (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can modulate the activity of transport proteins, thereby affecting the transport of ions and other molecules across cellular membranes.

Cellular Effects

The effects of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell growth.

Molecular Mechanism

At the molecular level, (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time.

Dosage Effects in Animal Models

The effects of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate target pathways. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is influenced by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles, such as the nucleus or lysosomes. The localization of (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone within these compartments can affect its activity and function, leading to diverse biological outcomes.

Biological Activity

(3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone is a synthetic compound featuring a unique combination of pyrrolidine and piperidine moieties, linked through a methanone group. This structural arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological exploration, particularly in the context of central nervous system (CNS) disorders.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

- CNS Stimulant Effects : Many piperidine derivatives are known to exhibit stimulant properties, which could be beneficial in treating conditions such as ADHD or narcolepsy.

- Anticonvulsant Activity : The presence of the piperidine moiety is associated with anticonvulsant effects, making this compound a potential candidate for epilepsy treatment.

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-2-yl)-N,N-dimethylmethanamine | Pyrrolidine, dimethylamino group | CNS stimulant |

| 4-(Piperidin-1-yl)butanoic acid | Piperidine, carboxylic acid | Anticonvulsant |

| 1-Ethylpiperidine | Ethyl group on piperidine | Anesthetic properties |

The specific mechanisms through which (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone exerts its biological effects require further investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

- Enzyme Modulation : It could potentially modulate enzymes associated with neurotransmitter metabolism, influencing overall CNS activity.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of similar compounds. For instance:

- A study published in Journal of Medicinal Chemistry explored various piperidine derivatives for their neuroprotective effects against oxidative stress in neuronal cells. Results indicated that modifications to the piperidine ring significantly affected their protective capabilities against neurodegeneration .

Future Directions

Further pharmacological assays are necessary to elucidate the full spectrum of biological activities associated with (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone. Key areas for future research include:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structure-Activity Relationship (SAR) Analysis : To identify which structural features contribute most significantly to its biological activity.

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

Several compounds share core structural motifs with the target molecule:

Key Observations :

- Substituent Effects: The ethoxymethyl group in the target compound may enhance solubility compared to the difluoromethyl analog (), where fluorine atoms increase electronegativity but reduce hydrophilicity.

Case Study: Difluoromethyl vs. Ethoxymethyl Substituents

The difluoromethyl analog () has a molecular weight of 232.27 g/mol and purity ≥95%, comparable to the ethoxymethyl target compound. The ethoxymethyl group’s ether oxygen may improve solubility, while the difluoromethyl group could enhance metabolic stability via reduced oxidative susceptibility .

Preparation Methods

Preparation of the Pyrrolidine Intermediate

- The 3-(ethoxymethyl)pyrrolidine moiety can be synthesized by alkylation of pyrrolidine at the 3-position with ethoxymethyl halides (e.g., ethoxymethyl bromide or chloride).

- The reaction is typically carried out under basic conditions using strong non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).

- Solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran, or diethyl ether are used, often at low temperatures (-78 to 0 °C) to control regioselectivity and avoid side reactions.

- Reaction times vary from 0.5 to 10 hours depending on scale and temperature.

Preparation of the Piperidine Intermediate

- The piperidine ring is functionalized at the 4-position, often starting from commercially available 4-substituted piperidines or by selective halogenation (e.g., bromination or chlorination) at the 4-position.

- The ethoxymethyl group can also be introduced on the piperidine nitrogen via alkylation.

- The piperidine intermediate may be isolated or used directly in the next coupling step.

Coupling to Form the Methanone Linkage

- The key step is the formation of the amide bond between the 3-(ethoxymethyl)pyrrolidine and the 4-substituted piperidine.

- This is achieved by coupling the amine group of one ring with an acid chloride or activated ester derivative of the other.

- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) or their equivalents are commonly used in anhydrous solvents like dichloromethane or DMF.

- The reaction is typically carried out at room temperature under inert atmosphere (argon or nitrogen) for several hours (3 to 18 hours).

- Workup involves aqueous washes with sodium bicarbonate and brine, followed by purification through crystallization or chromatography.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Alkylation of pyrrolidine | Ethoxymethyl halide, LDA or LiHMDS (1-1.5 eq.) | -78 to 0 °C | 0.5-10 hours | THF, 2-MeTHF, or diethyl ether | Low temperature to avoid side reactions |

| Functionalization of piperidine | Halogenation or alkylation reagents | Room temp to 50 °C | 1-5 hours | Various (e.g., toluene, DCM) | May involve bromomethylpyridine derivatives |

| Amide coupling | EDCI, HOBt, base (e.g., DIPEA) | Room temperature | 3-18 hours | CH2Cl2, DMF | Inert atmosphere, aqueous workup |

Example Synthesis from Patent Literature

A patent (EP2821406A1) describes a similar preparation involving:

- Step 1: Reaction of a compound (II) with a base (e.g., lithium diisopropylamide) followed by reaction with a halomethylpyridine derivative (compound III) to form an intermediate (compound IV).

- Step 2: Coupling of compound IV with another intermediate (compound V) to form the target amide compound (compound VI).

- The reaction temperatures range from -90 to 100 °C, preferably -78 to 0 °C, with reaction times from 0.1 to 100 hours, preferably 0.5 to 10 hours.

- Solvents used include tetrahydrofuran and mixtures thereof.

- Purification involves standard techniques such as crystallization, chromatography, and solvent extraction.

Research Findings and Optimization

- Use of strong, non-nucleophilic bases ensures selective deprotonation and alkylation at the desired position without ring opening or rearrangement.

- Low temperatures improve regioselectivity and yield.

- Coupling efficiency is enhanced by the choice of coupling reagents and maintaining anhydrous conditions.

- Purification methods such as recrystallization and chromatographic techniques are critical for isolating high-purity product.

- The presence of the ethoxymethyl group adds steric and electronic complexity, requiring careful control of reaction parameters.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Challenges | Solutions/Notes |

|---|---|---|---|

| Pyrrolidine alkylation | Ethoxymethyl halide, LDA/LiHMDS, THF | Regioselectivity, side reactions | Low temperature, controlled addition |

| Piperidine functionalization | Halogenation/alkylation reagents | Selective substitution at 4-position | Use of directing groups or protecting groups |

| Amide bond formation | EDCI, HOBt, DIPEA, anhydrous solvents | Coupling efficiency, side products | Inert atmosphere, purification steps |

Q & A

Q. What are the established synthetic routes for (3-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone, and what reaction conditions are critical for yield optimization?

The synthesis typically involves coupling a pyrrolidine derivative with a piperidinyl ketone. Key steps include:

- Amide bond formation : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) under inert conditions .

- Ethoxymethyl introduction : Alkylation of the pyrrolidine nitrogen using ethyl bromoacetate followed by reduction .

- Critical parameters : Temperature control (0–25°C), anhydrous solvents, and stoichiometric ratios (e.g., 1.2:1 molar ratio of pyrrolidine to piperidine precursor) to minimize side reactions .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm the ethoxymethyl (-OCH₂CH₃) and piperidinyl methanone groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 267.21) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment (>95%) .

- X-ray crystallography (if crystalline): To resolve stereochemical ambiguities in the pyrrolidine-piperidine scaffold .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential respiratory irritancy .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

- Waste disposal : Incineration or neutralization via acidic hydrolysis (pH <3) for aqueous waste .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- pH-dependent stability : Test solubility and decomposition in buffers (pH 1–12) using UV-Vis spectroscopy to identify optimal storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during large-scale synthesis?

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via HPLC to identify optimal conditions .

- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side reactions like over-alkylation .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Orthogonal assays : Validate results using independent methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .

- Dose-response refinement : Test a broader concentration range (e.g., 0.1 nM–100 µM) to capture full activity profiles .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to piperidine/pyrrolidine-sensitive receptors (e.g., GPCRs) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR modeling : Corrogate substituent effects (e.g., ethoxymethyl vs. methoxymethyl) on bioactivity .

Q. What methodologies are suitable for studying the compound’s environmental fate and degradation pathways?

Q. How can researchers elucidate the mechanism of action (MoA) for observed antimicrobial activity?

- Target identification : Perform pull-down assays with biotinylated probes followed by LC-MS/MS proteomics .

- Transcriptomic profiling : RNA-seq of treated bacterial cultures to identify dysregulated pathways (e.g., cell wall synthesis) .

- Resistance induction : Serial passaging in sub-MIC concentrations to detect mutations via whole-genome sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.